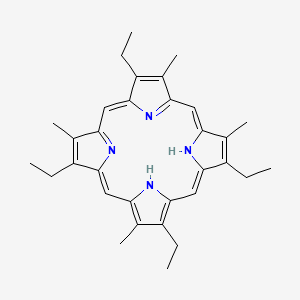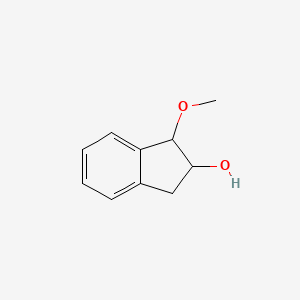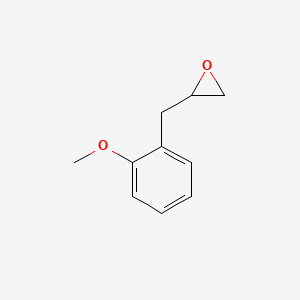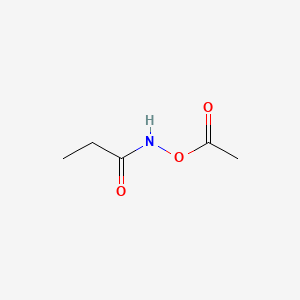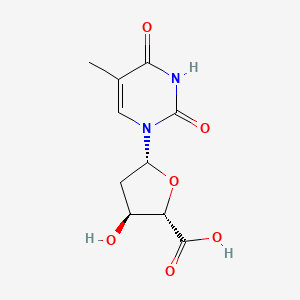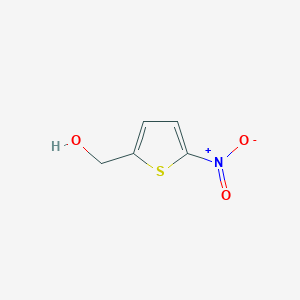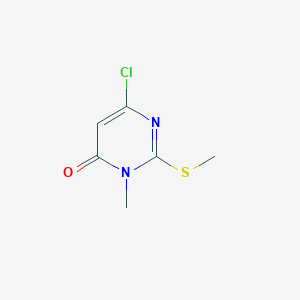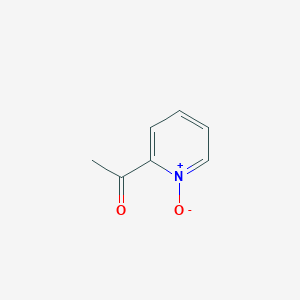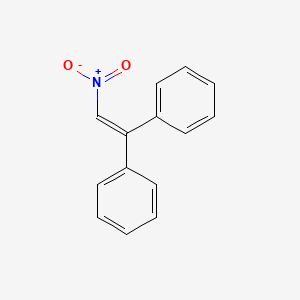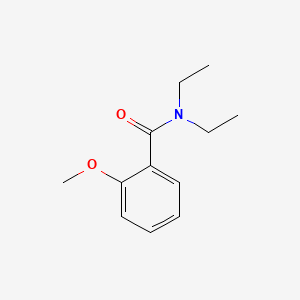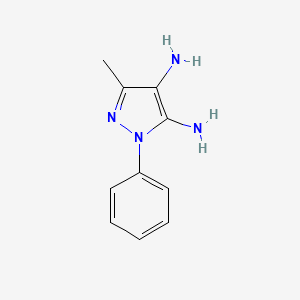
cis-3,4-Dichlorocyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,4-Dichlorocyclobutene: is a versatile organic compound with the molecular formula C₄H₄Cl₂. It is a cyclobutene derivative where two chlorine atoms are attached to the third and fourth carbon atoms in a cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of complex polycyclic systems due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cis-3,4-Dichlorocyclobutene typically involves the chlorination of cyclooctatetraene. The process begins with the addition of dry chlorine gas to a solution of cyclooctatetraene in dry carbon tetrachloride at low temperatures (-28°C to -30°C). After the addition of chlorine, the mixture is treated with sodium carbonate to neutralize any hydrochloric acid formed during the reaction. The resulting product is then subjected to a Diels-Alder reaction with dimethyl acetylenedicarboxylate, followed by pyrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: It undergoes 1,3-dipolar cycloaddition with nitrile oxides to form mixtures of syn- and anti-4-substituted 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes.
Polymerization Reactions: It can be polymerized using catalysts like Grubbs’ third-generation catalyst to form poly(3,4-dichlorocyclobutene), which can further undergo elimination reactions to form poly(chloroethyne-ran-ethyne).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Cycloaddition: Nitrile oxides are used as reagents.
Polymerization: Grubbs’ third-generation catalyst is employed for ring-opening metathesis polymerization.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Cycloaddition Reactions: Mixtures of syn- and anti-4-substituted bicyclic compounds.
Polymerization Reactions: Poly(3,4-dichlorocyclobutene) and its derivatives.
Applications De Recherche Scientifique
cis-3,4-Dichlorocyclobutene is widely used in scientific research due to its reactivity and structural properties. Some applications include:
Organic Synthesis: It serves as a synthon for the construction of complex polycyclic systems and natural products.
Material Science: Its polymerization products are used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It is used in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Mécanisme D'action
The mechanism of action of cis-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its reactive sites (chlorine atoms and double bond) with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dipolarophiles to form bicyclic structures. In polymerization reactions, the double bond undergoes metathesis to form polymer chains .
Comparaison Avec Des Composés Similaires
cis-1,2-Dichlorocyclobutane: Similar in structure but with chlorine atoms on adjacent carbon atoms.
trans-3,4-Dichlorocyclobutene: The trans isomer of the compound with chlorine atoms on opposite sides of the ring.
cis-1,2-Dibromocyclopentane: A similar cycloalkane with bromine substituents instead of chlorine
Uniqueness: cis-3,4-Dichlorocyclobutene is unique due to its specific cis configuration and the position of chlorine atoms, which impart distinct reactivity and stereochemical properties. This makes it particularly valuable in stereoselective synthesis and the formation of complex molecular architectures .
Propriétés
Numéro CAS |
2957-95-1 |
|---|---|
Formule moléculaire |
C4H4Cl2 |
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
3,4-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H |
Clé InChI |
MNOAQNJDZROAPA-UHFFFAOYSA-N |
SMILES |
C1=CC(C1Cl)Cl |
SMILES canonique |
C1=CC(C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


